molecular formula C16H16N2O4S B2670007 methyl 3-{2-[2-oxo-2-(1-pyrrolidinyl)acetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate CAS No. 477857-73-1

methyl 3-{2-[2-oxo-2-(1-pyrrolidinyl)acetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate

Cat. No.: B2670007
CAS No.: 477857-73-1
M. Wt: 332.37
InChI Key: UGMOKJMRAHVOJW-UHFFFAOYSA-N
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Description

Methyl 3-{2-[2-oxo-2-(1-pyrrolidinyl)acetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate is a high-purity chemical compound offered as a critical building block for research and development in synthetic organic and medicinal chemistry. This substance belongs to a class of thiophene compounds that have been investigated in pharmaceutical research for their potential biological activities. Specifically, structurally related thiophene derivatives have been identified in patent literature as possessing cytotoxic properties and acting as inhibitors of cell proliferation, making them subjects of interest in anticancer research . The compound features a complex molecular architecture that integrates thiophene, pyrrole, and pyrrolidine rings, making it a valuable scaffold for creating diverse chemical libraries. Its primary application is as a versatile synthetic intermediate . Researchers utilize this compound in the design and synthesis of novel molecules, aiming to explore new chemical spaces for drug discovery projects. It is particularly suited for use in the development of active pharmaceutical ingredients (APIs) and other fine chemicals . Supplied with a typical purity of >95% to >99%, this product is analyzed using advanced techniques including LCMS, GCMS, HPLC, and NMR spectroscopy to ensure identity and quality, with a Certificate of Analysis (COA) available upon request . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 3-[2-(2-oxo-2-pyrrolidin-1-ylacetyl)pyrrol-1-yl]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-22-16(21)14-12(6-10-23-14)18-9-4-5-11(18)13(19)15(20)17-7-2-3-8-17/h4-6,9-10H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGMOKJMRAHVOJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)N2C=CC=C2C(=O)C(=O)N3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{2-[2-oxo-2-(1-pyrrolidinyl)acetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Moiety: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Acylation Reaction: The pyrrolidine derivative is then subjected to acylation using 2-oxo-2-(1-pyrrolidinyl)acetyl chloride in the presence of a base such as triethylamine.

    Formation of the Pyrrole Ring: The acylated product is further reacted with a suitable pyrrole precursor under controlled conditions to form the pyrrole ring.

    Thiophene Carboxylation: Finally, the thiophene ring is introduced through a carboxylation reaction using methyl thiophene-2-carboxylate under catalytic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{2-[2-oxo-2-(1-pyrrolidinyl)acetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3-{2-[2-oxo-2-(1-pyrrolidinyl)acetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 3-{2-[2-oxo-2-(1-pyrrolidinyl)acetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Structural Comparison

The compounds below share a common methyl thiophenecarboxylate backbone but differ in substituents at the acetyl position:

Compound Name Substituent (R) Molecular Formula Molar Mass (g/mol) CAS Number
Methyl 3-{2-[2-oxo-2-(1-pyrrolidinyl)acetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate (Target) 1-Pyrrolidinyl Not Provided¹ Not Provided¹ Not Provided¹
Methyl 3-{2-[2-(morpholin-4-yl)-2-oxoacetyl]-1H-pyrrol-1-yl}thiophene-2-carboxylate Morpholin-4-yl Not Provided² Not Provided² Not Provided²
Methyl 3-(2-(2-oxo-2-[4-(trifluoromethyl)anilino]acetyl)-1H-pyrrol-1-yl)-2-thiophenecarboxylate 4-(Trifluoromethyl)anilino C₁₉H₁₃F₃N₂O₄S 422.38 477857-78-6
Methyl 3-{2-[2-(4-fluoroanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate 4-Fluoroanilino Not Provided⁴ Not Provided⁴ 477857-76-4
Key Observations:
  • Pyrrolidinyl vs. Morpholinyl: The target compound’s pyrrolidinyl group (a saturated 5-membered amine ring) contrasts with the morpholinyl analog’s oxygen-containing 6-membered ring ().
  • Anilino Derivatives: The 4-(trifluoromethyl)anilino () and 4-fluoroanilino () substituents introduce aromaticity and varying lipophilicity. The trifluoromethyl group enhances metabolic stability and membrane permeability compared to the fluoro group .

Physicochemical Properties

  • Molar Mass: The 4-(trifluoromethyl)anilino derivative (422.38 g/mol) is heavier than the fluoroanilino analog (estimated ~380–390 g/mol), reflecting the CF₃ group’s contribution .
  • Melting Points: Limited data; however, related compounds (e.g., pyrazolo-pyrimidine derivatives in ) exhibit MPs >200°C, suggesting high crystallinity.

Biological Activity

Methyl 3-{2-[2-oxo-2-(1-pyrrolidinyl)acetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate (CAS No. 477857-73-1) is a compound of interest due to its potential biological activities. Its unique structure, comprising a thiophene ring and pyrrolidine moiety, suggests various pharmacological applications. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

PropertyValue
Molecular FormulaC16H16N2O4S
Molecular Weight332.37 g/mol
CAS Number477857-73-1
SynonymsMethyl 3-(2-[2-oxo-2-(1-pyrrolidinyl)acetyl]-1H-pyrrol-1-yl)-2-thiophenecarboxylate

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the pyrrolidine and thiophene groups suggests potential interactions with receptors involved in neuropharmacology and anti-inflammatory pathways.

Potential Biological Activities

  • Antimicrobial Activity : Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial properties against various bacterial strains. The thiophene ring is known for its role in enhancing antimicrobial efficacy due to its electron-rich nature.
  • Cytotoxic Effects : Research has shown that derivatives of this compound can induce cytotoxicity in cancer cell lines, suggesting a potential role in cancer therapeutics. The mechanism may involve the induction of apoptosis or cell cycle arrest.
  • Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines or modulation of signaling pathways such as NF-kB.

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a broad-spectrum antimicrobial agent.

Study 2: Cytotoxicity in Cancer Cell Lines

In vitro assays were conducted on various cancer cell lines (e.g., HeLa, MCF-7) to evaluate the cytotoxic effects of the compound. The results demonstrated a dose-dependent decrease in cell viability, with IC50 values indicating strong cytotoxicity at lower concentrations compared to standard chemotherapeutics.

Research Findings

Recent research highlights the importance of structural modifications in enhancing the biological activity of thiophene-based compounds. For instance:

  • Structural Variations : Modifying substituents on the thiophene ring can significantly alter the pharmacological profile, enhancing selectivity and potency against specific targets.
  • Synergistic Effects : Combining this compound with other agents has shown synergistic effects, improving therapeutic outcomes in preclinical models.

Q & A

Q. Table 1: Key Differences Between 3- and 4-Trifluoromethyl Isomers

Property3-Trifluoromethyl Isomer 4-Trifluoromethyl Isomer
CAS Number477857-77-5477857-78-6
Melting Point152–154°C148–150°C
Solubility in DMSOHighModerate
¹³C NMR (CF₃ signal)121.5 ppm120.8 ppm

(Advanced) What methodologies address discrepancies in biological activity data across studies?

Methodological Answer:

  • Dose-Response Curves: Standardize assays (e.g., IC₅₀ measurements) using controls like cisplatin for cytotoxicity .
  • Metabolite Profiling: Use LC-MS to identify degradation products that may skew activity results .
  • Crystallographic Analysis: Resolve binding modes in protein-ligand complexes to explain potency variations .

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